8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzothiazepines. It is characterized by a unique structure that includes a thiazepine ring fused with two benzene rings, along with an amino group and a methyl group attached to the structure. This compound is recognized for its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
The compound can be synthesized through various chemical methods, with significant research focusing on its synthesis and applications in medicinal chemistry. The primary source for its synthesis involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene, followed by reduction and cyclization processes .
The synthesis of 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves several key steps:
The reduction process is typically conducted under controlled conditions (10-1000 psig hydrogen pressure and temperatures ranging from 10°C to 200°C) to optimize yield and minimize by-products. The use of environmentally friendly solvents and reagents is emphasized in modern synthetic approaches .
The molecular structure of 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one features:
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one can participate in various chemical reactions typical for heterocycles:
The stability of the compound under different pH conditions and temperatures makes it suitable for further chemical modifications, which are essential for developing new derivatives with enhanced biological activity.
The mechanism of action for compounds like 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one often involves modulation of neurotransmitter systems in the brain. It is believed to interact primarily with serotonin and dopamine receptors, which are critical targets for psychiatric medications.
Research indicates that dibenzothiazepines may exhibit antipsychotic properties by influencing dopaminergic pathways and potentially altering serotonin levels, thus providing therapeutic effects in conditions such as schizophrenia and depression .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity levels necessary for pharmaceutical applications .
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one has significant potential in scientific research and medicinal chemistry:
The ongoing exploration into its derivatives suggests further applications in various therapeutic areas, including anxiety disorders and mood stabilization therapies .
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a seven-membered 1,4-thiazepine ring fused between two benzene rings. Its systematic IUPAC name is 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one, with a molecular formula of C₁₄H₁₂N₂OS and a molecular weight of 256.32 g/mol [7] [8]. The core scaffold incorporates nitrogen (N1), sulfur (S1), and carbonyl (C=O) moieties within the central ring, creating a twisted "butterfly" conformation that influences its electronic properties and binding interactions [4].
The amino group (–NH₂) at the C8 position and the N-methyl group (–CH₃) at N10 are critical modifications differentiating it from classical benzothiazepines. Its canonical SMILES representation is "CN1C2=C(C=CC(=C2)N)S(=O)C3=CC=CC=C3C1=O" for the 5-oxide derivative [4], while the non-oxidized form is represented as "O=C1N(C)C2=CC(N)=CC=C2SC3=CC=CC=C13" [7]. The compound’s heterocyclic architecture enables diverse non-covalent interactions (e.g., hydrogen bonding via –NH₂ and C=O, π-stacking via aromatic rings), making it a versatile pharmacophore in medicinal chemistry [4] [10].
Table 1: Physicochemical Properties of 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₁₄H₁₂N₂OS | Non-oxide form [7] |
Molecular Weight | 256.32 g/mol | [7] |
Melting Point | 227–229°C | Yellow solid [7] |
Hydrogen Bond Donor Count | 1 (amino group) | [4] |
Hydrogen Bond Acceptor Count | 4 (oxide form) | Includes S=O, C=O [4] |
XLogP3 | 1.1 | Measure of lipophilicity [4] |
Dibenzothiazepines emerged prominently in pharmaceutical research following the introduction of quetiapine in the 1990s, an antipsychotic acting as a multi-receptor modulator [4] [9]. Early synthetic routes focused on unsubstituted or chlorinated variants like 2-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-04-4) , which served as key intermediates. However, these precursors lacked the strategic C8 amino and N10 methyl substituents that define 8-amino-10-methyl derivatives. Patent CN103788014A highlights ring-closure strategies for such scaffolds via acid-catalyzed intramolecular cyclization or transition metal-mediated coupling [9].
The specific compound 8-amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 950858-26-1) and its 5-oxide variant (CAS 2973762-53-5) [3] [5] represent "second-generation" structural optimizations. These modifications aimed to enhance binding selectivity for neurological targets, as electron-donating amino groups were theorized to augment π-stacking in serotonin or dopamine receptors [4] [10]. Commercial availability since the early 2020s (e.g., from BLD Pharmatech, ChemDiv Inc.) cemented its role as a high-purity building block (≥95%) for psychiatric drug candidates [1] [2] [5].
The C8 amino and N10 methyl groups critically modulate the compound’s electronic profile, solubility, and target engagement:
Table 2: Bioactivity Comparison of Key Dibenzothiazepine Derivatives
Compound | Substituents | Reported Bioactivity |
---|---|---|
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one | C8-NH₂, N10-CH₃ | Antibacterial (S. aureus), CNS receptor modulation [4] [10] |
Dibenzo[b,f][1,4]thiazepin-11(10H)-one | Unsubstituted | Intermediate for antipsychotics (e.g., quetiapine synthesis) [9] |
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | C2-Cl | Precursor for functionalized derivatives |
8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one | C8-NH₂, N10-CH₂CH₂CH₃ | Reduced metabolic stability vs. N-methyl [2] |
The amino group’s reactivity also enables derivatization into amides, imines, or azo compounds, expanding structure-activity relationship (SAR) exploration. For example, acylation at C8-NH₂ yields prodrugs with modulated blood-brain barrier penetration [4].
Table 3: Impact of Substituents on Reactivity and Bioactivity
Substituent | Electronic Effect | Chemical Reactivity | Biological Consequence |
---|---|---|---|
C8-Amino (–NH₂) | Strong π-donor | Nucleophilic attacks, oxidative coupling | Enhanced target affinity via H-bonding |
N10-Methyl (–CH₃) | Moderate σ-donor | Blocks N10-H ionization | Increased metabolic stability, lipophilicity |
S5-Oxide (=S=O) | Electron-withdrawing | Electrophilic at sulfur, redox-sensitive | Tunable receptor selectivity [3] |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: